molecular formula C21H14ClNO6 B2680177 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate CAS No. 869078-95-5

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate

Cat. No.: B2680177
CAS No.: 869078-95-5
M. Wt: 411.79
InChI Key: RSYWTOKKDMRIGM-UHFFFAOYSA-N
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Description

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bichromene core, which is a fused ring system, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate typically involves multiple steps:

  • Formation of the Bichromene Core: : The bichromene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are conducted under controlled temperatures to ensure the correct formation of the fused ring system.

  • Introduction of the Chloro Group: : Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce the chloro group at the desired position on the bichromene core.

  • Carbamate Formation: : The final step involves the reaction of the intermediate compound with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carbamate group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the bichromene core or the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under basic conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the carbamate group.

    Reduction: Reduced forms of the bichromene core or the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. The presence of the carbamate group suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bichromene core may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate: Similar structure but with diethyl groups instead of dimethyl groups.

    6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylthiocarbamate: Similar structure but with a thiocarbamate group.

Uniqueness

The uniqueness of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate lies in its specific combination of the bichromene core and the N,N-dimethylcarbamate group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYWTOKKDMRIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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